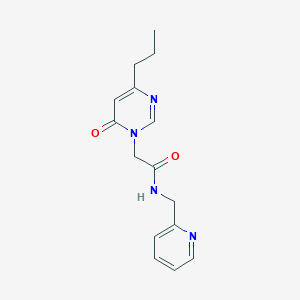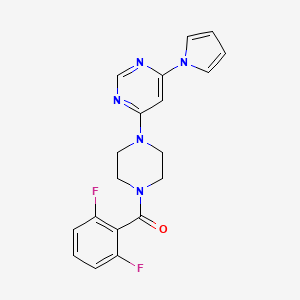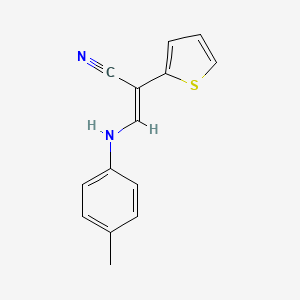![molecular formula C17H18N2O6 B2638731 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1788666-84-1](/img/structure/B2638731.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that incorporates elements of benzo[d][1,3]dioxol-5-yl and furan-2-yl structures . It’s worth noting that benzo[d][1,3]dioxol-5-yl is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . This method involves the reaction of a carbon compound with a nitrogen compound in the presence of a palladium catalyst .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Oleshchuk et al. (2019) explored the synthesis of various chemical derivatives, including those related to the compound , and their analgesic and antibacterial activity. This research highlights the potential medical applications of these compounds in treating pain and bacterial infections (Oleshchuk et al., 2019).
Structural and Electronic Properties
- Essa and Jalbout (2008) investigated the structural and electronic properties of a molecule structurally related to the specified compound. Their research, using density functional theory and molecular orbital calculations, provides insights into the interactions of such molecules with their environment, which is crucial for understanding their behavior in various applications (Essa & Jalbout, 2008).
Crystal Structures and Anti-tumoral Activity
- Diana et al. (2019) examined the crystal structures of benzo-furan derivatives and their potential anti-tumoral activity. This research could be relevant for understanding the structural basis of the therapeutic potential of such compounds (Diana et al., 2019).
Synthesis and Oxidation Processes
- Levai et al. (2002) discussed the synthesis and oxidation processes of tetrahydrobenzofurans, which are structurally similar to the compound of interest. This study contributes to the understanding of chemical reactions and transformations that such compounds undergo, which is valuable in synthetic chemistry applications (Levai et al., 2002).
Synthesis of Benzofuran Derivatives
- A study by Gutnov et al. (1999) focused on synthesizing benzofuran derivatives, highlighting the diverse chemical reactions and potential applications of benzofuran-based compounds in various fields, including pharmaceuticals and materials science (Gutnov et al., 1999).
Corrosion Inhibition
- Yadav, Sarkar, and Purkait (2015) investigated the use of amino acid compounds containing furan derivatives as corrosion inhibitors for steel. This application demonstrates the potential of such compounds in industrial settings, particularly in corrosion prevention (Yadav et al., 2015).
Inhibitors of NQO2 for Chemotherapy and Malaria
- Alnabulsi et al. (2018) evaluated furan amidines as inhibitors of the enzyme NQO2, which are of interest in cancer chemotherapy and malaria treatment. This research indicates the potential of furan derivatives in developing new therapeutic agents (Alnabulsi et al., 2018).
Novel Derivatives in Traditional Medicine
- Sung et al. (2010) researched novel benzo[b]furan derivatives from traditional Chinese medicine for their effects on adipogenic differentiation and inflammatory adipokines. This suggests the relevance of such compounds in traditional medicine and pharmacology (Sung et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(22,8-12-3-2-6-23-12)9-18-15(20)16(21)19-11-4-5-13-14(7-11)25-10-24-13/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOWKGGICGTEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2638655.png)
![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B2638660.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2638662.png)


![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2638667.png)


